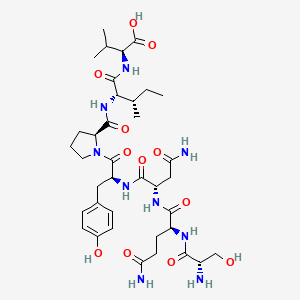Ser-Gln-Asn-Tyr-Pro-Ile-Val
CAS No.:
Cat. No.: VC16538121
Molecular Formula: C37H57N9O12
Molecular Weight: 819.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C37H57N9O12 |
|---|---|
| Molecular Weight | 819.9 g/mol |
| IUPAC Name | (2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C37H57N9O12/c1-5-19(4)30(35(55)44-29(18(2)3)37(57)58)45-34(54)26-7-6-14-46(26)36(56)25(15-20-8-10-21(48)11-9-20)43-33(53)24(16-28(40)50)42-32(52)23(12-13-27(39)49)41-31(51)22(38)17-47/h8-11,18-19,22-26,29-30,47-48H,5-7,12-17,38H2,1-4H3,(H2,39,49)(H2,40,50)(H,41,51)(H,42,52)(H,43,53)(H,44,55)(H,45,54)(H,57,58)/t19-,22-,23-,24-,25-,26-,29-,30-/m0/s1 |
| Standard InChI Key | XMQYBJNICRKTBW-IWNAKFCDSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N |
| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N |
Introduction
Chemical and Structural Characteristics of Ser-Gln-Asn-Tyr-Pro-Ile-Val
Molecular Composition and Stereochemistry
SQNYPIV is a linear heptapeptide comprising L-amino acids in the sequence Ser-Gln-Asn-Tyr-Pro-Ile-Val. Its IUPAC name, (2S)-2-[(2S,3S)-2-{[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-amino-3-hydroxypropanamido]-4-carbamoylbutanamido]-3-carbamoylpropanamido]-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]formamido}-3-methylpentanamido]-3-methylbutanoic acid, underscores the stereospecificity of its constituent residues . The peptide’s molecular weight is calculated as 819.9 g/mol, with minor variations in reported values (e.g., 819.91 g/mol) attributable to rounding differences in experimental measurements .
Table 1: Key Chemical Properties of SQNYPIV
| Property | Value |
|---|---|
| Molecular Formula | C₃₇H₅₇N₉O₁₂ |
| Molecular Weight | 819.9 g/mol |
| CAS Number | 118071-31-1 |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) |
| Storage Recommendations | -20°C; avoid freeze-thaw cycles |
Structural Flexibility and Conformational Limitations
PubChem notes that 3D conformer generation for SQNYPIV is disallowed due to excessive atomic flexibility, a common challenge in modeling medium-sized peptides . This flexibility arises from the seven rotatable bonds within its backbone and the absence of rigid secondary structures (e.g., α-helices or β-sheets). Despite this, the peptide’s sequence-specific interactions with proteases and binding partners suggest localized structural stability at active sites .
Biological Significance in Retroviral Systems
Role as a Protease Substrate in HIV-1
SQNYPIV corresponds to the cleavage site between the p17 (matrix) and p24 (capsid) domains of the HIV-1 gag polyprotein . Retroviral proteases, including HIV-1 protease, hydrolyze peptide bonds at specific sites to process viral polyproteins into functional components during virion maturation. Studies comparing 11 retroviral proteases revealed that HIV-1, HIV-2, and equine infectious anemia virus (EIAV) proteases preferentially cleave SQNYPIV at the Tyr↓Pro bond, with kinetic efficiency influenced by residues at the P1 (Tyr), P3 (Asn), and P4 (Gln) positions .
Specificity of the S1 Binding Pocket
The S1 subsite of HIV-1 protease exhibits a strong preference for hydrophobic residues, particularly tyrosine, phenylalanine, and leucine, at the P1 position . Substituting Tyr with smaller residues (e.g., alanine) reduces cleavage efficiency by >90%, underscoring the necessity of aromatic side chains for substrate recognition . Comparative analyses show that other retroviral proteases, such as bovine leukemia virus (BLV) protease, favor leucine at P1, highlighting evolutionary divergence in substrate specificity despite structural homology .
Table 2: Relative Activity of Retroviral Proteases on SQNYPIV Variants
| Protease Source | Preferred P1 Residue | Relative Activity (%)* |
|---|---|---|
| HIV-1 | Tyr | 100 |
| HIV-2 | Phe | 85 |
| EIAV | Tyr | 78 |
| BLV | Leu | 64 |
| MMTV | Phe | 42 |
| *Activity normalized to HIV-1 protease on wild-type SQNYPIV . |
Research Applications and Experimental Use
Fluorogenic Assays for Protease Inhibition
A derivative of SQNYPIV, Dabcyl-γ-Abu-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Edans (CAS 127134-13-8), incorporates fluorescent tags (Dabcyl and Edans) flanking the cleavage site . Upon protease-mediated hydrolysis, fluorescence resonance energy transfer (FRET) is disrupted, enabling real-time quantification of enzymatic activity. This substrate has been instrumental in high-throughput screening of HIV-1 protease inhibitors, with a reported Km of 14 μM and kcat/Km of 1.4 × 10⁴ M⁻¹s⁻¹ under physiological conditions .
Binding to Tetanus Toxin Fragment C
SQNYPIV binds the tetanus toxin fragment C (TetC), a non-toxic domain used in vaccine development, with a dissociation constant (Kd) of 2.3 μM . This interaction is hypothesized to involve electrostatic complementarity between the peptide’s acidic residues (Glu, Asp) and basic regions on TetC, though structural studies are needed to confirm this mechanism .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume